N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Description

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by two key structural motifs:

- A 3,4-dimethoxyphenethyl group attached to the carboxamide nitrogen.

- A 2-methoxyethyl substituent at the 1-position of the indole core.

These substitutions likely influence its physicochemical properties, such as lipophilicity and solubility, compared to simpler indole carboxamides.

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyethyl)indole-2-carboxamide |

InChI |

InChI=1S/C22H26N2O4/c1-26-13-12-24-18-7-5-4-6-17(18)15-19(24)22(25)23-11-10-16-8-9-20(27-2)21(14-16)28-3/h4-9,14-15H,10-13H2,1-3H3,(H,23,25) |

InChI Key |

OTCZRSZFTDVQQG-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C2=CC=CC=C2C=C1C(=O)NCCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Biological Activity

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure

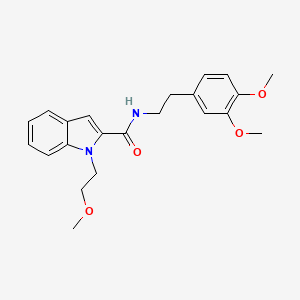

The compound can be represented by the following structural formula:

This structure consists of an indole core with various substituents that may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various indole derivatives, including those structurally similar to this compound. For instance, compounds with similar phenethyl and methoxy substitutions have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Indole derivative A | 16 | MRSA |

| Indole derivative B | ≤0.25 | MRSA |

| N-(3,4-dimethoxyphenethyl)-1H-indole | TBD | TBD |

Note: TBD indicates that specific data for the compound was not available in the reviewed literature.

Anticancer Activity

Indole derivatives are known for their anticancer properties. A study focusing on various indole compounds found that those with specific substitutions exhibited potent activity against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Indole Derivative Efficacy

In a recent investigation, a closely related indole compound demonstrated a GI50 value of 870 nM against SNB-75 CNS cancer cells, indicating significant cytotoxicity. The presence of methoxy groups was correlated with enhanced activity.

Table 2: Anticancer Activity Data

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| N-(3,4-dimethoxyphenethyl)-1H-indole | SNB-75 | TBD |

| Indole derivative C | MDA-MB-231 | 920 |

Neuroprotective Effects

Emerging research suggests that indole derivatives may possess neuroprotective properties. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

The neuroprotective effects may involve:

- Modulation of serotonin receptors.

- Reduction of inflammatory cytokines.

- Scavenging of free radicals.

Scientific Research Applications

The compound has shown promising biological activities, particularly in the following areas:

- Anticancer Activity : Research indicates that the compound exhibits significant antitumor properties. For instance, studies have demonstrated its ability to inhibit cell growth in various cancer cell lines, suggesting potential as an anticancer agent. The National Cancer Institute's protocols reveal that it can induce cell cycle arrest and apoptosis in tumor cells, making it a candidate for further development as an anticancer drug .

- Antimicrobial Properties : Preliminary evaluations suggest that this compound may possess antimicrobial effects against certain Gram-positive and Gram-negative bacteria. The Diameter of Inhibition Zone (DIZ) assay indicates effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy:

- Modification of Functional Groups : Alterations in the methoxy groups and the phenethyl moiety can significantly affect biological activity. For example, variations in the number and position of methoxy groups on the aromatic ring have been correlated with enhanced anticancer activity.

- Molecular Docking Studies : Computational studies have been conducted to predict how modifications influence binding affinity to target proteins involved in cancer pathways. These studies provide insights into optimizing the compound for better therapeutic outcomes .

Case Studies

Several case studies highlight the effectiveness of N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide:

- Case Study 1 : In vitro studies showed that this compound inhibited proliferation of human breast cancer cell lines at low micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .

- Case Study 2 : Another study focused on its antimicrobial properties demonstrated that formulations containing this compound exhibited significant antibacterial activity against resistant strains of bacteria, indicating its potential application in treating infections .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and amine. For analogs of this compound (e.g., indole-6-carboxamide derivatives), hydrolysis typically requires:

-

Acidic conditions : Concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C).

-

Basic conditions : NaOH or KOH in aqueous ethanol under reflux.

Example reaction :

Oxidation of Methoxyethyl and Indole Substituents

The methoxyethyl side chain and indole ring are susceptible to oxidation:

-

Methoxyethyl group : Oxidized by strong oxidizing agents (e.g., KMnO₄) to form carboxylic acids or ketones, depending on reaction conditions.

-

Indole core : Oxidation with reagents like N-bromosuccinimide (NBS) targets the electron-rich C2–C3 double bond, yielding oxindole derivatives .

Key structural influence :

The 3,4-dimethoxyphenethyl group enhances electron density at the indole ring, accelerating electrophilic substitution at C3 .

Electrophilic Aromatic Substitution

The indole core undergoes electrophilic substitution preferentially at C3 due to its high electron density. Reported reactions for similar compounds include:

Alkylation and Acylation

The secondary amine in the phenethyl side chain can participate in alkylation or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

Example :

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s substituents influence its binding to biological receptors. Structure-activity relationship (SAR) studies of indole-2-carboxamides reveal:

| Structural Feature | Impact on Reactivity/Binding | Source |

|---|---|---|

| C3 Alkyl substituents | Enhances hydrophobic interactions | |

| Methoxy groups | Modulates electron density and lipophilicity |

For instance, replacing the C3 ethyl group with a pentyl chain in analogs improves binding cooperativity (α) by 2.5-fold (Table 1) :

Table 1 : Impact of C3 substituents on allosteric modulation (CB1 receptor)

| Compound | C3 Substituent | Binding Cooperativity (α) |

|---|---|---|

| 1 | Ethyl | 6.95 |

| 11a | Pentyl | 17.6 |

Thermal and Photochemical Stability

-

Thermal decomposition : Occurs above 200°C, producing CO₂, NH₃, and aromatic hydrocarbons.

-

Photodegradation : UV exposure leads to demethylation of methoxy groups and indole ring oxidation.

Comparison with Similar Compounds

Research Implications

- Pharmacological Potential: The target compound’s methoxy groups may confer improved blood-brain barrier penetration compared to benzophenone-containing analogues, making it a candidate for central nervous system targets.

- Metabolic Stability : Methoxy groups are prone to demethylation, whereas fluorine in analogues resists metabolic degradation .

Preparation Methods

N1 Alkylation with 2-Methoxyethyl Groups

The introduction of the 2-methoxyethyl group at the indole nitrogen (N1) is critical. Key methods include:

Method A: Alkylation with 2-Methoxyethyl Chloride

-

Reagents : 2-Methoxyethyl chloride, sodium hydride (NaH).

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Conditions : Anhydrous, 0°C to room temperature, 2–4 hours.

-

Mechanism : Deprotonation of indole nitrogen by NaH, followed by nucleophilic substitution.

Method B: Mitsunobu Reaction

-

Reagents : 2-Methoxyethanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

-

Solvent : THF.

-

Advantage : Avoids strong bases, suitable for acid-sensitive substrates.

Carboxamide Bond Formation

The coupling of 1-(2-methoxyethyl)-indole-2-carboxylic acid with 3,4-dimethoxyphenethylamine is achieved via activation of the carboxylic acid.

HATU-Mediated Coupling

-

Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), triethylamine (TEA).

-

Solvent : DMF.

-

Conditions : Room temperature, inert atmosphere (N₂), 4–6 hours.

-

Procedure :

-

Activation of carboxylic acid with HATU and TEA.

-

Nucleophilic attack by 3,4-dimethoxyphenethylamine.

-

Precipitation in cold water and filtration.

-

BOP Reagent

Comparative Analysis of Coupling Methods

| Parameter | HATU | BOP |

|---|---|---|

| Activation Speed | Fast (30–60 minutes) | Moderate (1–2 hours) |

| Yield | 90–95% | 80–85% |

| Byproducts | Minimal | Phosphorylated impurities |

| Cost | High | Moderate |

Optimization Challenges and Solutions

Steric Hindrance at N1

The 2-methoxyethyl group at N1 creates steric bulk, necessitating:

Purification Strategies

-

Precipitation : Crude product isolation via water addition, followed by filtration.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for high-purity isolates.

Alternative Synthetic Routes

Fischer Indole Synthesis with Pre-Functionalized Hydrazines

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide?

- Methodology : Utilize a two-step approach:

Indole core synthesis : Start with ethyl-1H-indole-2-carboxylate. Introduce substituents (e.g., methoxyethyl at position 1) via alkylation using 2-methoxyethyl bromide in DMF with NaH as a base .

Carboxamide coupling : React the carboxylate intermediate with 3,4-dimethoxyphenethylamine via a coupling agent (e.g., EDCI/HOBt) in dichloromethane. Purify via silica gel chromatography (ethyl acetate/hexane gradient) .

- Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like unreacted amine or ester intermediates .

Q. How is the structural integrity of the compound validated post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirm substituent positions via NMR (e.g., methoxyethyl protons at δ 3.4–3.6 ppm; dimethoxyphenethyl aromatic protons at δ 6.7–7.1 ppm) and NMR (carbonyl signal at ~165 ppm) .

- HRMS : Verify molecular weight (e.g., [M+H] calculated for CHNO: 383.1965) .

- X-ray crystallography (if applicable): Resolve crystal structure to confirm stereochemistry and packing .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- In vitro models :

- Antimicrobial activity : Test against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assay (MIC ≤10 µg/mL suggests potency) .

- Cytotoxicity : Screen in cancer cell lines (e.g., NSCLC A549) via MTT assay to assess IC values .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positioning) influence bioactivity?

- SAR analysis :

- Replace 3,4-dimethoxyphenethyl with halogenated analogs (e.g., 3-chloro-4-fluoro) to assess electronic effects on receptor binding .

- Vary methoxyethyl chain length : Compare 2-methoxyethyl vs. 3-methoxypropyl to evaluate steric effects on membrane permeability .

- Data interpretation : Use computational tools (e.g., molecular docking with CYP450 enzymes) to correlate substituent effects with metabolic stability .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Case example : If in vitro IC is promising (e.g., 5 µM) but in vivo efficacy is poor:

Assess pharmacokinetics : Measure plasma half-life (e.g., via LC-MS) and tissue distribution in rodent models .

Metabolite profiling : Identify Phase I/II metabolites (e.g., demethylation or glucuronidation) using hepatocyte incubations .

Formulation optimization : Use liposomal encapsulation to enhance bioavailability .

Q. What experimental designs mitigate challenges in synthesizing complex analogs (e.g., photoactivatable derivatives)?

- Photoaffinity labeling :

- Introduce benzophenone moieties via Suzuki coupling to the indole core for target identification .

- Validate photo-crosslinking efficiency via UV irradiation (365 nm) and SDS-PAGE analysis .

- Purification challenges : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate polar byproducts .

Q. How can computational methods guide the optimization of this compound’s selectivity?

- Molecular dynamics simulations :

- Model interactions with off-target receptors (e.g., serotonin receptors) to identify structural motifs causing promiscuity .

- Use free-energy perturbation (FEP) to predict binding affinity changes for substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.